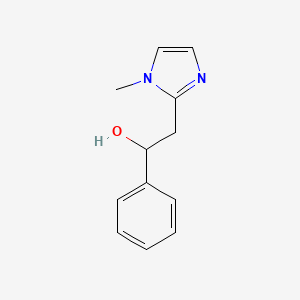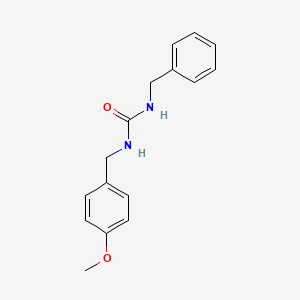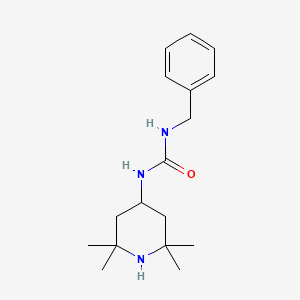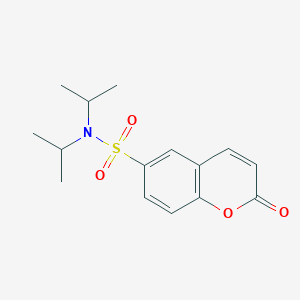
1-Methyl-4-(pyridine-4-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(pyridine-4-carbonyl)piperazine (abbreviated as P4MP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine is not fully understood. However, studies have suggested that 1-Methyl-4-(pyridine-4-carbonyl)piperazine may act as a modulator of various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been shown to bind to the adenosine A2A receptor with high affinity, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-Methyl-4-(pyridine-4-carbonyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-Methyl-4-(pyridine-4-carbonyl)piperazine can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that 1-Methyl-4-(pyridine-4-carbonyl)piperazine can improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-(pyridine-4-carbonyl)piperazine has several advantages for lab experiments, including its ease of synthesis and availability, high purity, and low toxicity. However, 1-Methyl-4-(pyridine-4-carbonyl)piperazine also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-4-(pyridine-4-carbonyl)piperazine. One potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of novel compounds with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine and its potential interactions with other biological targets.
Synthesemethoden
1-Methyl-4-(pyridine-4-carbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with pyridine-4-carboxylic acid, followed by the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in solvents such as dichloromethane or dimethylformamide (DMF). The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(pyridine-4-carbonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been employed as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGVNMVOOMXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridine-4-carbonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
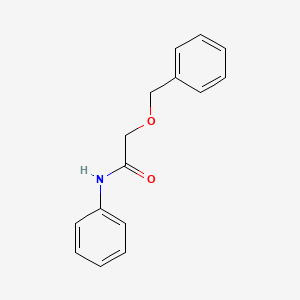
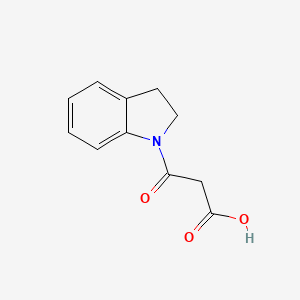
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
